2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride
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Overview
Description
2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride is a complex organic compound characterized by its multiple functional groups, including a sulfonyl chloride, a morpholine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride typically involves multiple steps, starting with the preparation of the core benzenesulfonyl chloride structure. The morpholine and amide groups are then introduced through subsequent reactions.
Core Synthesis: The benzenesulfonyl chloride core can be synthesized by chlorosulfonation of 2,4,6-trimethylbenzene.
Introduction of Morpholine: The morpholine group is introduced via nucleophilic substitution, where morpholine reacts with the benzenesulfonyl chloride.
Amide Formation: The amide linkage is formed by reacting the morpholinyl-substituted benzenesulfonyl chloride with an appropriate amine, such as 2-morpholin-4-ylacetic acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base.
Major Products Formed:
Sulfonyl Chlorides: Oxidation can yield sulfonyl chlorides.
Sulfonic Acids: Further oxidation can produce sulfonic acids.
Amines/Alcohols: Reduction reactions can lead to the formation of amines or alcohols.
Substitution Derivatives: Various nucleophilic substitution reactions can produce a range of derivatives.
Scientific Research Applications
2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition or receptor binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-Morpholin-4-yl-N-(2,4,6-trimethylphenyl)acetamide: This compound shares the morpholine and trimethylphenyl groups but lacks the sulfonyl chloride functionality.
3-(4-Methoxyphenyl)-1-(2-morpholin-4-ylacetyl)-2H-quinazolin-4-one: This compound contains a quinazolinone core with a morpholine group, differing significantly in structure from the target compound.
Uniqueness: 2,4,6-Trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its ability to undergo various reactions and form multiple derivatives makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2,4,6-trimethyl-3-[(2-morpholin-4-ylacetyl)amino]benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O4S/c1-10-8-11(2)15(23(16,20)21)12(3)14(10)17-13(19)9-18-4-6-22-7-5-18/h8H,4-7,9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAYPHXXPNYZEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CN2CCOCC2)C)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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